4-Methoxypyridine-3-boronic acid hydrate
Overview
Description
4-Methoxypyridine-3-boronic acid hydrate is a chemical compound with the formula C₆H₈BNO₃·H₂O . It has a molecular weight of 152.94 g/mol . It is used for laboratory research purposes .
Molecular Structure Analysis
The linear formula of this compound is C6H8BNO3.H2O . The molecular weight is 170.96 .Physical And Chemical Properties Analysis
This compound is a solid substance . The color is white to off-white . The melting point is 37°C , and the boiling point is 165°C/10mmHg .Mechanism of Action
Target of Action
Boronic acids and their derivatives are commonly used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling, the compound can be used to create new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
In the context of suzuki–miyaura cross-coupling, the compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Advantages and Limitations for Lab Experiments
4-Methoxypyridine-3-boronic acid hydrate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a wide variety of experiments. It is also relatively stable and has a relatively low toxicity. However, it is important to note that this compound is a boronic acid, and as such, it can react with other compounds and can be toxic if not handled properly.
Future Directions
There are several potential future directions for 4-Methoxypyridine-3-boronic acid hydrate research. It could be used to develop new catalysts for organic synthesis and materials science, as well as new ligands for the binding of metal ions. It could also be used to study the effects of various drugs on the body, as well as the effects of various environmental toxins. Additionally, this compound could be used in the development of new drugs and treatments for various diseases. Finally, it could be used to study the biochemical and physiological processes involved in various biological processes, such as enzyme inhibition, protein-protein interactions, and signal transduction.
Synthesis Methods
4-Methoxypyridine-3-boronic acid hydrate can be synthesized by the reaction of 4-methoxypyridine and 3-boronic acid in aqueous media. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated as a white solid. The reaction is typically carried out at room temperature and the reaction time is typically less than an hour.
Scientific Research Applications
4-Methoxypyridine-3-boronic acid hydrate has been used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. It has been used as a catalyst for the synthesis of polymers and other organic compounds, as a reagent for the synthesis of polysaccharides, and as a ligand for the binding of metal ions. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition, protein-protein interactions, and signal transduction.
Safety and Hazards
4-Methoxypyridine-3-boronic acid hydrate is considered hazardous. It is combustible and harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-methoxypyridin-3-yl)boronic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.H2O/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNLBIHQORSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)OC)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657368 | |
Record name | (4-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-26-6 | |
Record name | Boronic acid, B-(4-methoxy-3-pyridinyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxypyridine-3-boronic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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